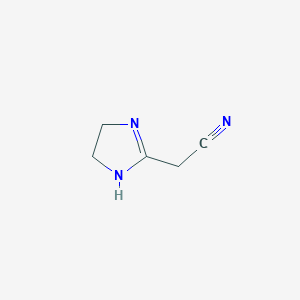

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile" is a derivative of the imidazole class, which is a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with alkyl and aryl isocyanates can lead to the formation of 4,4'-bi-1H-imidazol-2-ones through intramolecular cyclization, which is accelerated by the addition of DBU . Another method involves the FeCl3-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile under oxidant- and ligand-free conditions, highlighting an environmentally benign approach . Additionally, a green synthesis method using ammonium acetate as a catalyst has been reported for the synthesis of 4-amino-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be functionalized at various positions to yield a wide array of compounds with diverse properties. The structure of these compounds can be confirmed using techniques such as X-ray diffraction, as demonstrated in the synthesis of alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene)acetate derivatives .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, the synthesis of novel bis(benzo[4,5]imidazo[1,2-a]pyridines) was achieved by reacting the appropriate bis(aldehyde) with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and malononitrile . In another study, a four-component condensation reaction was used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activities, such as glycosidase inhibitory activity, which is relevant for the treatment of type II diabetes . Moreover, some imidazole derivatives have been evaluated for their antioxidant and antimicrobial activities, with certain compounds showing high activity against various bacterial strains and fungi . The inotropic activity of certain imidazole derivatives has also been investigated, with some compounds showing potent positive inotropic effects .

Aplicaciones Científicas De Investigación

Reaction Studies

The reactivity of compounds related to 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile has been explored in various studies. For instance, Khilya et al. (2010) investigated the reaction of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with electrophilic reagents, leading to the formation of compounds like 2-(1H-benzo[d]imidazol-2-yl)acrylonitriles (Khilya, Baglay, & Volovenko, 2010). Similarly, Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, highlighting its utility in the synthesis of novel compounds (Goli-Garmroodi et al., 2015).

Antioxidant and Antitumor Activities

El‐Mekabaty (2015) used a related compound, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing heterocycles that exhibited antioxidant activity. Some of these compounds demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015). Additionally, Wardakhan et al. (2011) investigated the use of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in synthesizing compounds with anti-tumor activities, highlighting its potential in cancer research (Wardakhan, Ibrahim, & Zaki, 2011).

Optical and Electroluminescence Properties

Muruganantham et al. (2019) synthesized fluorophores based on 2-(1H-indol-3-yl)acetonitrile and 4,5-diphenyl-1H-imidazole, studying their optical, thermal, and electroluminescence properties for potential OLED applications. This study indicates the role of such compounds in developing advanced optical materials (Muruganantham et al., 2019).

Fluorophore and Catalyst Development

In the field of fluorophores, Padalkar et al. (2015) synthesized novel fluorescent compounds using 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazolyl derivatives, demonstrating their potential in creating blue-emitting materials (Padalkar et al., 2015). Furthermore, Balewski et al. (2020) explored the synthesis of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives, testing their cytotoxicity and revealing their potential in medicinal chemistry (Balewski et al., 2020).

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to show various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility and stability of imidazole-containing compounds can be influenced by factors such as ph and temperature .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-2-1-5-7-3-4-8-5/h1,3-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDFRBNFCCNDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)